3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde
Description
3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde is a benzaldehyde derivative featuring an ethoxy group at the 3-position and a 5-nitropyridin-2-yloxy substituent at the 4-position. This compound belongs to a class of aromatic aldehydes widely used as intermediates in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-ethoxy-4-(5-nitropyridin-2-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-2-20-13-7-10(9-17)3-5-12(13)21-14-6-4-11(8-15-14)16(18)19/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOWSEBXGGZZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 5-nitropyridine-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzoic acid.
Reduction: Formation of 3-ethoxy-4-[(5-aminopyridin-2-yl)oxy]benzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The physicochemical and biological properties of benzaldehyde derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:
| Compound Name | Substituents at 3-/4-Positions | Key Structural Features |
|---|---|---|
| 3-Ethoxy-4-(pentyloxy)benzaldehyde | 3-ethoxy, 4-pentyloxy | Long alkoxy chain (C₅H₁₁O) enhances lipophilicity |
| 3-Ethoxy-4-(propargyloxy)benzaldehyde | 3-ethoxy, 4-propargyloxy | Triple bond (C≡C) increases reactivity |
| 4-((4-Fluorobenzyl)oxy)benzaldehyde | 4-(4-fluorobenzyloxy) | Fluorine atom improves metabolic stability |
| Target Compound | 3-ethoxy, 4-(5-nitropyridin-2-yloxy) | Nitro group (NO₂) enhances electrophilicity |
- Reactivity : The propargyloxy group’s triple bond facilitates click chemistry applications, whereas the nitro group in the target compound may favor electrophilic aromatic substitution or serve as a hydrogen-bond acceptor .
- Electron Effects : The nitro group (strong electron-withdrawing) reduces electron density on the benzene ring compared to alkoxy or fluorobenzyloxy substituents (electron-donating), altering reaction kinetics .
Spectral Characteristics
FT-IR and NMR data for analogous compounds reveal substituent-specific patterns:
- FT-IR: Alkoxy groups (e.g., ethoxy, pentyloxy) show C-O stretching at 1255–1269 cm⁻¹. The nitro group (NO₂) in the target compound would exhibit asymmetric/symmetric stretches near 1520 and 1340 cm⁻¹, absent in non-nitro derivatives .
- ¹H NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm. Ethoxy protons appear as a quartet at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂), while nitro-pyridinyl protons display downfield shifts (δ 8.5–9.0 ppm) due to electron withdrawal .
Toxicity and Handling
Biological Activity
3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C14H14N2O3
- Molecular Weight : 258.27 g/mol
The structure features an ethoxy group and a nitropyridine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing nitro groups, particularly those linked with aromatic systems, exhibit diverse biological activities including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of similar nitro-substituted compounds. For instance, derivatives of pyridine with nitro groups have shown significant activity against various bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Nitro derivatives | 6.25 - 12.5 | Bacillus subtilis, Staphylococcus aureus |
| Nitro derivatives | 12.5 | Candida albicans |
These findings suggest that this compound may exhibit similar antimicrobial properties.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated AChE inhibition, which is crucial for neuroprotective applications.
- 15-Prostaglandin Dehydrogenase (15-PGDH) : Some nitro-substituted compounds have been identified as tight-binding inhibitors of this enzyme, potentially influencing inflammatory pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes, the compound could disrupt normal biochemical pathways.
- Antimicrobial Action : The presence of the nitro group may enhance membrane permeability or interfere with nucleic acid synthesis in microbial cells.
Case Studies and Research Findings
Recent studies have explored the biological activities of nitro-containing compounds:
- Antimicrobial Screening : A study showed that certain nitro compounds exhibited MIC values ranging from 6.25 to 12.5 µg/mL against Gram-positive and Gram-negative bacteria, indicating substantial antibacterial potential .
- Enzyme Interaction Studies : Research into enzyme inhibition revealed that some related compounds had IC50 values below 0.5 µM for AChE inhibition . This suggests that this compound might also possess potent inhibitory effects.
Q & A
Q. What experimental and computational approaches validate the compound’s role in catalytic cycles?
- Methodological Answer : Cyclic voltammetry (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl) and EPR spectroscopy detect radical intermediates. DFT-MD simulations model reaction pathways in silico .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
